Cas no 878076-60-9 (2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate structure
878076-60-9 structure
商品名:2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
CAS番号:878076-60-9
MF:C17H13Cl2N3O6
メガワット:426.207622289658
CID:6195143
PubChem ID:2485110

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 878076-60-9
    • 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
    • Z16551650
    • EN300-26615212
    • AKOS033509630
    • 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
    • インチ: 1S/C17H13Cl2N3O6/c18-10-2-4-13(19)21-15(10)16(24)28-8-14(23)22-17(25)20-9-1-3-11-12(7-9)27-6-5-26-11/h1-4,7H,5-6,8H2,(H2,20,22,23,25)
    • InChIKey: UMSMVYFDQHBEKI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(N=C1C(=O)OCC(NC(NC1C=CC2=C(C=1)OCCO2)=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 425.0181405g/mol
  • どういたいしつりょう: 425.0181405g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26615212-0.05g
2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
878076-60-9 95.0%
0.05g
$212.0 2025-03-20

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate 関連文献

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylateに関する追加情報

Compound 878076-60-9: A Comprehensive Overview

The compound with CAS number 878076-60-9, known as 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activity. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this compound.

Firstly, the structure of 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is notable for its complexity and functional diversity. The molecule consists of a benzodioxin ring system fused with a pyridine derivative. The benzodioxin moiety is a six-membered ring containing two oxygen atoms in the 1 and 4 positions, which contributes to the compound's stability and potential bioavailability. The pyridine ring, substituted with chlorine atoms at positions 3 and 6, introduces electronic effects that may influence the compound's reactivity and selectivity in biological systems.

Recent studies have highlighted the importance of such heterocyclic compounds in drug design. For instance, researchers have reported that the presence of a benzodioxin group can enhance the solubility and permeability of drug candidates, making them more suitable for oral administration. Additionally, the pyridine moiety is known to interact with various biological targets, such as enzymes and receptors, due to its planar structure and ability to form hydrogen bonds.

The synthesis of 878076-60-9 involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the preparation of the benzodioxin derivative through cyclization reactions and the subsequent coupling with the pyridine carboxylate moiety. Modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions (e.g., Suzuki-Miyaura coupling), have been employed to optimize the yield and purity of this compound.

In terms of pharmacological activity, preliminary studies suggest that this compound exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes at low concentrations, which could make it a candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in vitro models of cancer cells.

The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound. Molecular docking studies have revealed that it can bind effectively to target proteins due to its complementary shape and electronic properties. These findings underscore its potential as a lead compound for drug discovery programs targeting specific therapeutic areas.

In conclusion, CAS number 878076-60-9, or 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, represents a cutting-edge molecule with diverse applications in chemical research and pharmaceutical development. Its unique structure, coupled with advanced synthetic methods and promising biological activity profiles, positions it as a valuable asset in contemporary drug discovery efforts.

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